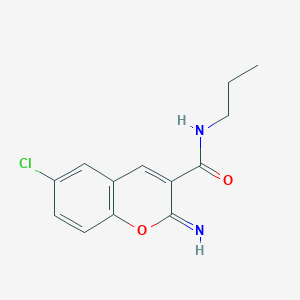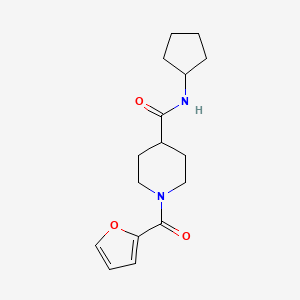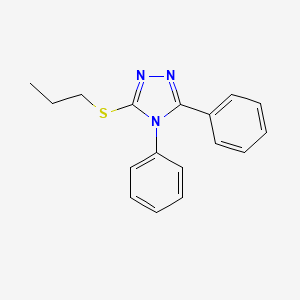
N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
Descripción general
Descripción
N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide, also known as BDDA, is a synthetic compound that has been extensively studied for its potential in various scientific applications.
Mecanismo De Acción
N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide exerts its effects through multiple mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, reduction of inflammation, and protection against oxidative stress. This compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Lastly, this compound has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit the growth of various cancer cells. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
For N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide research include further studies to determine its optimal dosage and administration, as well as its potential in combination with other cancer treatments. Additionally, this compound could be studied for its potential in treating other diseases, such as neurodegenerative diseases and inflammatory diseases. Lastly, further studies could investigate the potential of this compound as a diagnostic tool for cancer, as it has been shown to selectively target cancer cells.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in various scientific applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. This compound exerts its effects through multiple mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. While this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential in combination with other cancer treatments.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been studied for its potential in various scientific applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer. This compound has also been studied for its potential in neuroprotection, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, this compound has been shown to possess anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO5/c1-3-32-22-12-10-17(14-23(22)33-4-2)15-24(30)29-25-20-16-19(28)11-13-21(20)34-27(25)26(31)18-8-6-5-7-9-18/h5-14,16H,3-4,15H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGVGCQUQPOUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4727607.png)
![3-(4-methoxyphenyl)-1-(2-phenylvinyl)benzo[f]quinoline](/img/structure/B4727620.png)

![3,6-dicyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4727625.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4727633.png)

![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)


![1-[4-(1-naphthyloxy)butyl]piperidine](/img/structure/B4727669.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727670.png)
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4727679.png)
![5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4727691.png)
![1-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4727699.png)